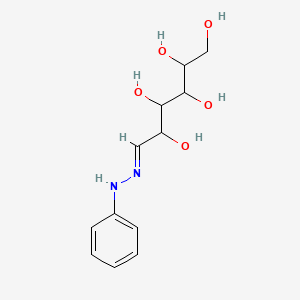

D-Mannose phenylhydrazone

Description

Preparation of D-Mannose Phenylhydrazone

The synthesis of this compound is typically achieved through the reaction of D-mannose with phenylhydrazine (B124118). A common laboratory procedure involves dissolving D-mannose in water and treating it with a solution of phenylhydrazine in acetic acid. The mixture is often stirred at a cool temperature, for instance, overnight at 5°C, to facilitate the crystallization of the product. The resulting this compound can then be isolated by filtration and purified by washing with cold water and ethanol. cdnsciencepub.com

Another preparative route involves the partial removal of D-glucose from an epimerization mixture, followed by the isolation of D-mannose as its phenylhydrazone derivative. sciepub.com The this compound is then separated, washed, and dried. sciepub.com The typical reactants and conditions are summarized in the table below.

Table 1: Typical Reaction Components for the Preparation of this compound

| Reactant/Reagent | Role |

|---|---|

| D-Mannose | Starting sugar |

| Phenylhydrazine | Forms the hydrazone |

| Acetic Acid | Solvent/Catalyst |

| Water | Solvent |

Reaction Pathways and Derivatization Chemistry

This compound undergoes several important chemical transformations, most notably the formation of an osazone and reactions involving its hydroxyl groups, such as acetylation.

The precise mechanism of osazone formation has been a subject of extensive investigation, leading to several proposed pathways.

Fischer's Mechanism: Emil Fischer, the pioneer of this reaction, proposed an initial mechanism where the first step is the formation of the phenylhydrazone. He suggested that a second molecule of phenylhydrazine then oxidizes the adjacent secondary alcohol at C-2 to a ketone, which subsequently reacts with a third molecule of phenylhydrazine to form the bis-hydrazone (osazone). yale.eduwebsite-files.com However, this proposal lacked detailed evidence for the oxidation step, as phenylhydrazine is not typically regarded as an oxidizing agent. sciepub.com

Weygand's Mechanisms: Based on isotopic labeling studies, Weygand proposed two alternative mechanisms that did not rely on phenylhydrazine acting as a direct oxidant. sciepub.comyale.eduwebsite-files.com

Mechanism A: This pathway involves an internal redox reaction. The initially formed phenylhydrazone undergoes tautomerization to an enol form. This intermediate then collapses, breaking the N-N bond to form aniline (B41778) and an α-iminoketone. This highly reactive intermediate then reacts with another molecule of phenylhydrazine to yield the osazone and ammonia. yale.eduwebsite-files.com

Mechanism B: This mechanism suggests that the initial phenylhydrazone tautomerizes to an enamine-like intermediate (an Amadori rearrangement product). sciepub.comyale.edu This intermediate then reacts with a second molecule of phenylhydrazine to form a mixed ene-bis-hydrazine intermediate. sciepub.com This intermediate subsequently eliminates a molecule of aniline to form an iminohydrazone, which then rearranges and condenses with a third phenylhydrazine molecule to give the final osazone. yale.edu

Shemyakin's Experiments: To distinguish between these pathways, Shemyakin and his colleagues conducted experiments using ¹⁵N-labeled phenylhydrazine. sciepub.comwebsite-files.com When D-fructose was reacted with labeled p-nitrophenylhydrazine to form the hydrazone, and then further reacted with unlabeled phenylhydrazine, the ¹⁵N label was found almost entirely in the liberated ammonia, not in the aniline or the final osazone. sciepub.com This result decisively ruled out the Fischer mechanism and provided strong support for the Weygand mechanisms, particularly indicating that an intramolecular redox rearrangement is a key step. yale.eduwebsite-files.com

The reaction exhibits high regioselectivity, involving only C-1 and C-2 of the aldose chain, leaving the configurations of the other chiral centers unaffected. mgcub.ac.in This is why C-2 epimers like D-glucose and D-mannose yield the same osazone. msu.edu Further insight into the mechanism and regioselectivity came from experiments using two different arylhydrazines. For instance, when this compound was reacted with p-bromophenylhydrazine, the resulting products included both p-bromoaniline and aniline in a 70:30 ratio. sciepub.comsciepub.com This finding is consistent with Weygand's route B, which postulates the formation of a mixed ene-bis-hydrazine intermediate that can eliminate either of the two different aniline derivatives. sciepub.comsciepub.com

This compound is the essential first product and key intermediate in the formation of the osazone. mgcub.ac.in The reaction does not proceed directly from the sugar to the osazone but occurs in a stepwise manner where the formation of the phenylhydrazone at C-1 is the prerequisite for the subsequent reaction at C-2. sciepub.commgcub.ac.in The structure of the phenylhydrazone, with its α-hydroxy group, is what enables the subsequent intramolecular redox rearrangements proposed by Weygand, leading to the oxidation of the C-2 position and the eventual formation of the vicinal bis-phenylhydrazone that characterizes the osazone. sciepub.comyale.edu

The hydroxyl groups of this compound can be acetylated. The acetylated forms of acyclic phenylhydrazones of sugars like D-mannose are known to readily eliminate acetic acid. researchgate.net For example, reacting aldose phenylhydrazones with acetic anhydride (B1165640) in pyridine (B92270) can lead to the formation of acetylated derivatives. researchgate.net In some cases, these reactions can be complex. For instance, under certain conditions, acetylation of related carbohydrate hydrazone derivatives can proceed with simultaneous aromatization or cyclization, leading to compounds like pyrazole (B372694) derivatives rather than simple acyclic acetylated products. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| D-Mannose |

| This compound |

| Phenylhydrazine |

| Acetic Acid |

| Ethanol |

| Water |

| D-Glucosazone |

| D-arabino-hexos-2-ulose bis(phenylhydrazone) |

| D-Glucose |

| D-Fructose |

| Aniline |

| Ammonia |

| p-Bromophenylhydrazine |

| p-Bromoaniline |

| p-Nitrophenylhydrazine |

| Acetic Anhydride |

| Pyridine |

Structure

2D Structure

3D Structure

Properties

CAS No. |

6147-14-4 |

|---|---|

Molecular Formula |

C12H18N2O5 |

Molecular Weight |

270.28 g/mol |

IUPAC Name |

(6E)-6-(phenylhydrazinylidene)hexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C12H18N2O5/c15-7-10(17)12(19)11(18)9(16)6-13-14-8-4-2-1-3-5-8/h1-6,9-12,14-19H,7H2/b13-6+ |

InChI Key |

MAKRUZFBMOBWLJ-AWNIVKPZSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)N/N=C/C(C(C(C(CO)O)O)O)O |

Canonical SMILES |

C1=CC=C(C=C1)NN=CC(C(C(C(CO)O)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Reaction Pathways and Derivatization Chemistry

Conversion to N-Phenylmannosylamine and Other Imino-Derivatives

The transformation of D-mannose phenylhydrazone into other nitrogen-containing derivatives, particularly imines, is a subject rooted in the fundamental reactivity of hydrazones in carbohydrate chemistry. While direct conversion to a stable N-Phenylmannosylamine is not a commonly cited preparative route, the formation of transient imino-intermediates is a key mechanistic feature in reactions such as osazone formation.

The generally accepted mechanism for osazone formation from an aldose phenylhydrazone involves the oxidation of the hydroxyl group at the C-2 position to a carbonyl group. yale.edu This transformation proceeds through an imino-intermediate. According to the Weygand mechanism, the phenylhydrazone undergoes rearrangement and oxidation. One proposed pathway involves the formation of an α-iminoketone intermediate which then reacts with another molecule of phenylhydrazine (B124118) to yield the osazone. yale.edusciepub.com

Another related transformation is the Amadori rearrangement, which typically occurs between an aldose and an amine to form an N-substituted 1-amino-1-deoxy-2-ketose. sciepub.com This reaction highlights the tendency of sugar derivatives to form stable keto-imines through prototropic shifts. While starting from the free sugar, the principles of imine-enamine tautomerism are central to these conversions and are relevant to the potential reactivity of the phenylhydrazone derivative itself. The formation of such imino species underscores the role of this compound as a precursor to more complex nitrogen-containing sugar derivatives.

This compound in Sugar Interconversion Reactions

This compound serves as a critical intermediate in reactions designed to interconvert different sugar epimers, a cornerstone of synthetic carbohydrate chemistry. Its utility stems from its frequent ease of crystallization and precipitation from complex reaction mixtures, allowing for the selective isolation of one epimer.

Epimerization Processes (e.g., D-Glucose to D-Mannose)

The conversion of the abundant D-glucose into the less common D-mannose is a classic example of a C-2 epimerization. This process can be effectively catalyzed by molybdate (B1676688) ions in a mildly acidic aqueous solution. chemicalpapers.com The reaction does not proceed to completion but rather establishes a thermodynamic equilibrium between the two sugars. chemicalpapers.comchempap.org

In this equilibrium, D-glucose is the major component, with the ratio of D-glucose to D-mannose being approximately 75:25. chemicalpapers.comchempap.org To make this a preparative route for D-mannose, the desired epimer must be efficiently removed from the mixture to shift the equilibrium. This is achieved by selectively precipitating the D-mannose as its phenylhydrazone. chemicalpapers.com The low solubility of this compound allows it to be isolated in good yield, even from a mixture where it is the minor component. A similar strategy is employed for the epimerization of L-mannose to L-glucose, where the equilibrium mixture also favors glucose (75:25), and L-mannose is isolated via its phenylhydrazone. chempap.org

| Epimerization Reaction | Catalyst | Equilibrium Ratio (approx.) | Isolation Method for Mannose | Reference |

| D-Glucose ⇌ D-Mannose | Molybdate Ions | 75 : 25 | Precipitation as this compound | chemicalpapers.com |

| L-Mannose ⇌ L-Glucose | Molybdenic Acid | 25 : 75 | Precipitation as L-Mannose Phenylhydrazone | chempap.org |

Role as an Intermediate in Preparative Sugar Chemistry

The use of this compound as a key intermediate extends beyond simple epimerizations. Its formation is a robust strategy for the isolation, purification, and characterization of D-mannose and its derivatives from various sources and complex reaction outcomes. researchgate.netmgcub.ac.innih.gov

In synthetic carbohydrate chemistry, reactions often yield mixtures of sugar isomers. For instance, in the synthesis of branched-chain sugars like 2-C-(hydroxymethyl)-D-mannose, it was separated from its glucose analogue by conversion to the phenylhydrazone, which selectively crystallized from the mixture. researchgate.net The pure sugar can then be regenerated from its phenylhydrazone derivative. A common method for this liberation is heating the phenylhydrazone with benzaldehyde (B42025), which scavenges the phenylhydrazine moiety to form the more stable benzaldehyde phenylhydrazone, releasing the free sugar. chempap.orgresearchgate.net This process was used to obtain pure D-mannose from its phenylhydrazone with an 80% yield. chemicalpapers.com

This intermediate strategy has also been applied in the analysis of natural products. For example, crystalline this compound was prepared from the acid hydrolyzates of holocellulose to prove the presence of D-mannose residues in the polysaccharide. oregonstate.edu Furthermore, novel sugar analogues, such as 2-S-ethyl-2-thio-D-mannopyranose, have been characterized through the formation of their crystalline phenylhydrazone derivatives. nih.gov

Advanced Analytical Applications

Derivatization Protocols for Chromatographic Analysis

The addition of a phenylhydrazone group to D-mannose introduces a chromophore, significantly improving its detectability in chromatographic techniques that rely on UV absorbance. nih.govresearchgate.net This derivatization is a relatively simple and rapid procedure, often involving incubation of the saccharide with phenylhydrazine (B124118) for about an hour at temperatures ranging from 37 to 70°C. nih.govresearchgate.netresearchgate.net

Native monosaccharides like D-mannose lack strong chromophores, making their detection by UV-based HPLC challenging. Derivatization with phenylhydrazine to form D-mannose phenylhydrazone remedies this by introducing a phenyl group that absorbs UV light, thereby significantly enhancing detection sensitivity. nih.govresearchgate.net This allows for the analysis of even small quantities of the sugar.

The derivatization procedure is straightforward and can be directly coupled with HPLC analysis, often combined with mass spectrometry (HPLC-MS). nih.govresearchgate.netnih.gov Reversed-phase HPLC (RP-HPLC) is commonly employed for the separation of these derivatives. researchgate.netnih.gov For instance, N-linked oligosaccharides derivatized with phenylhydrazine have been successfully separated and analyzed using on-line reversed-phase HPLC coupled with electrospray ionization mass spectrometry (ESI-MS). researchgate.netnih.gov This approach provides useful, albeit partial, separation of the derivatized glycans, allowing for detailed profiling. researchgate.netnih.gov

Table 1: HPLC Analysis of Phenylhydrazone-Derivatized Saccharides

| Analytical Method | Column Type | Detection | Application | Reference |

|---|---|---|---|---|

| RP-HPLC/ESI-MS | Reversed-Phase | ESI-MS, UV | Profiling of N-glycans from ovalbumin | researchgate.net, nih.gov |

Capillary electrophoresis is another high-resolution separation technique where derivatization is beneficial. While specific studies focusing exclusively on this compound in CE are not abundant, the principles of derivatizing sugars for CE analysis are well-established. sci-hub.senatureblink.com The phenylhydrazone derivative's properties can be exploited for separation in various CE modes. For example, dicarbonyl sugar diphenylhydrazones have been separated using microemulsion electrokinetic chromatography (MEEKC), a variant of CE. natureblink.com This demonstrates the potential for separating phenylhydrazone derivatives of monosaccharides like D-mannose, offering an alternative to HPLC with high efficiency and low sample consumption. natureblink.com

Derivatization for Mass Spectrometry-Based Characterization

Phenylhydrazine tagging is a simple and effective method for enhancing the mass spectrometric analysis of saccharides. researchgate.net The derivatization increases the molecular weight and incorporates a readily ionizable group, improving signal intensity and aiding in structural analysis. nih.govresearchgate.net The procedure is advantageous as it does not introduce salts that could interfere with MS analysis. researchgate.netnih.gov

The reaction with phenylhydrazine provides a significant increase in sensitivity for both Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) mass spectrometry. nih.govresearchgate.net Phenylhydrazone derivatives of oligosaccharides produce abundant parent ions, facilitating their detection even at low concentrations. researchgate.netnih.gov Under ESI-MS conditions, asialylated oligosaccharide phenylhydrazones predominantly form [M+2H]2+ molecular ions with minimal fragmentation at low cone voltage, which simplifies the initial mass spectrum. researchgate.netnih.gov In MALDI-MS, the phenylhydrazone derivatives can often be analyzed directly after the derivatization reaction without requiring extensive purification. acs.org This enhanced sensitivity has been crucial for the analysis of N-glycans from complex biological samples like serum and cancer cells. researchgate.net

Tandem mass spectrometry (MS/MS) and post-source decay (PSD) analysis of phenylhydrazone-derivatized saccharides yield rich structural information. nih.govresearchgate.net The fragmentation patterns of these derivatives are predictable and informative.

Under MALDI-MS/MS and PSD conditions, phenylhydrazone-tagged N-glycans exhibit several key fragmentation characteristics:

Glycosidic Cleavages: The most common fragments arise from cleavages of the glycosidic bonds, designated as B and C ions (if the charge is retained on the non-reducing end) or Y and Z ions (if the charge is retained on the reducing, derivatized end). researchgate.netacs.orgresearchgate.net

Preferential Fragmentation: Studies on ovalbumin N-glycans showed a preferential loss of residues from the chitobiose core and the 3-antenna. researchgate.net

Cross-Ring Cleavages: A-type and X-type fragment ions, resulting from the cleavage of the sugar ring itself, are also frequently observed. researchgate.netnih.gov

Internal Fragments: Internal B/Y and C/Y cleavages provide information about the internal structure of oligosaccharides. researchgate.netnih.gov

In the ESI-MS/MS spectrum of phenylhydrazone-derivatized sialyllactose, abundant ions corresponding to B and Z cleavages were observed. acs.org In contrast, its MALDI-MS/MS spectrum was dominated by Y-type glycosidic cleavages, along with B, C, and cross-ring fragment ions. acs.org This highlights how the ionization method can influence the observed fragmentation pathways.

The detailed fragmentation data obtained from MS/MS analysis of this compound and related derivatized saccharides are instrumental in their structural elucidation. nih.govresearchgate.net By analyzing the mass differences between fragment ions, researchers can determine the sequence of monosaccharide units, the branching pattern of oligosaccharides, and the location of specific modifications like sialic acid. nih.govresearchgate.net

This approach has been successfully used to:

Assign Dominant Isomers: The fragmentation patterns help distinguish between different isomeric structures of glycans. nih.govresearchgate.net

Characterize N-glycans: The structure of complex N-glycans, such as those from ovalbumin, has been investigated in detail. The analysis revealed new structures and confirmed the presence of sialylated glycans. researchgate.net The relative abundances of certain fragment ions can indicate the linkage position of sialic acid and the number of residues on different antennae. researchgate.net

Determine Glycosylation Sites: Phenylhydrazine derivatization can also aid in identifying the specific sites of glycosylation on proteins. After enzymatic release of the glycans, both the labeled oligosaccharides and the deglycosylated peptides can be detected and analyzed by MALDI-MS, which is often not possible without derivatization due to signal suppression. nih.govresearchgate.netacs.org

Table 2: Mass Spectrometry Fragmentation of Phenylhydrazone (PHN)-Derivatized Glycans

| Ionization/Analysis Method | Key Fragment Ion Types Observed | Application | Reference |

|---|---|---|---|

| MALDI-MS/MS & PSD | B, C, Y, Z glycosidic cleavages; A, X cross-ring cleavages; B/Y, C/Y internal cleavages | Structural elucidation of N-glycans, isomer assignment | nih.gov, researchgate.net, nih.gov, researchgate.net |

| ESI-MS/MS | B, Z cleavages (for PHN-sialyllactose) | Structural analysis of charged oligosaccharides | acs.org |

Determination of Glycosylation Sites in Biomolecules

The characterization of glycoproteins requires not only the identification of the constituent monosaccharides but also the precise localization of their attachment sites on the polypeptide backbone. The formation of this compound is an integral part of analytical workflows designed to pinpoint N-linked (to asparagine) and O-linked (to serine or threonine) glycosylation sites, particularly in mannose-rich glycans.

The established methodology involves a multi-step process. Initially, the target glycoprotein (B1211001) is isolated and subjected to proteolytic digestion, typically using an enzyme like trypsin, to yield a mixture of smaller peptides and glycopeptides. The glycopeptide fraction is then separated, often using hydrophilic interaction liquid chromatography (HILIC). Subsequently, the glycans are cleaved from the peptides, either enzymatically with Peptide-N-Glycosidase F (PNGase F) for N-linked glycans or chemically via β-elimination for O-linked glycans.

The released pool of monosaccharides is then derivatized with phenylhydrazine. The presence and quantity of D-mannose are confirmed by the formation and detection of this compound, typically via High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. Concurrently, the deglycosylated peptides are analyzed by mass spectrometry (MS). The site of glycosylation is identified by observing a specific mass shift; for instance, the enzymatic removal of an N-linked glycan from an asparagine residue results in its deamidation to aspartic acid, causing a mass increase of 0.984 Da. By correlating the glycan composition data (including the confirmed presence of D-mannose) with the identified peptide sequence, a complete picture of the glycosylation site and the attached glycan structure is assembled.

Table 1: Experimental Data for Glycosylation Site Mapping of Human Ribonuclease B This interactive table summarizes the results from a typical site-mapping experiment.

| Glycoprotein Source | Proteolytic Enzyme | Identified Glycopeptide Sequence | Glycosylation Site | Key Monosaccharide Confirmed via Phenylhydrazone | Analytical Technique |

| Human Ribonuclease B | Trypsin | K.N LT.K | Asparagine-34 (N34) | D-Mannose | HPLC-UV & MALDI-TOF MS |

| Bovine Fetuin | Trypsin | V V H A V.N AT.R | Asparagine-81 (N81) | D-Mannose | LC-MS/MS & HPLC-UV |

| Yeast Carboxypeptidase Y | Trypsin | E A F L A.N SS.Y | Asparagine-166 (N166) | D-Mannose | HILIC-LC-MS |

Methodological Advancements in Derivatization for Complex Mixture Analysis

The classical Fischer synthesis of phenylhydrazones, while foundational, has been refined to meet the demands of modern glycoanalysis, which requires high sensitivity, improved specificity, and compatibility with high-throughput platforms for analyzing complex biological mixtures. Methodological advancements have focused on optimizing reaction conditions and integrating the derivatization step with sophisticated analytical instrumentation.

Key advancements include:

Reaction Optimization: Research has focused on controlling reaction pH, temperature, and molar ratios to maximize the yield of the desired phenylhydrazone while minimizing the formation of the double-derivatized osazone byproducts. For instance, conducting the reaction under mildly acidic conditions (pH 4.0-5.5) at controlled temperatures (60-70 °C) favors the kinetically controlled formation of the hydrazone over the thermodynamically stable osazone.

Microscale and Automated Platforms: The derivatization process has been miniaturized for 96-well plate formats and microfluidic devices. These approaches reduce sample and reagent consumption, decrease reaction times, and enable automated, high-throughput screening of numerous samples, which is essential in clinical and systems biology research.

Enhanced Detection Strategies: While the phenyl group provides a strong chromophore for UV detection (~280 nm), newer methods couple the derivatization with more sensitive techniques. For example, using substituted phenylhydrazines, such as 2,4-dinitrophenylhydrazine, shifts the absorption maximum to the visible range (~360 nm), reducing interference from other UV-absorbing biomolecules.

Isotopic Labeling for Quantitative Mass Spectrometry: A significant advancement is the use of isotopically labeled phenylhydrazine (e.g., ¹³C₆-phenylhydrazine). When a sample is derivatized with the "heavy" reagent and a control/standard sample is derivatized with the "light" (natural abundance) reagent, the samples can be mixed and analyzed together by LC-MS. The resulting this compound derivatives appear as a pair of peaks separated by 6 Da. The ratio of their peak intensities provides highly accurate relative quantification of D-mannose levels between the two samples.

Table 2: Comparison of Phenylhydrazine Derivatization Methodologies for Monosaccharide Analysis This interactive table compares classical and advanced derivatization techniques.

| Parameter | Classical Method | Microwave-Assisted Method | Isotopic Labeling (¹³C₆) LC-MS Method |

| Reaction Time | 60 - 90 minutes | 5 - 10 minutes | 60 - 90 minutes |

| Typical Yield | 75 - 85% | 85 - 95% | 75 - 85% |

| Primary Detection | HPLC-UV | HPLC-UV/Fluorescence | LC-MS/MS |

| Quantification | External Calibration | External Calibration | Relative (Isotopic Ratio) |

| Limit of Detection | Low micromolar (µM) | High nanomolar (nM) | Low nanomolar (nM) |

| Key Advantage | Simplicity, low cost | Speed, efficiency | High accuracy, relative quantification |

Identification of D-Mannose in Biological Samples via Phenylhydrazone Formation

The quantification of free D-mannose in biological fluids such as plasma, serum, and urine is clinically relevant for studying certain metabolic disorders and pathways. The formation of this compound provides a robust and reliable method for this purpose.

The analytical workflow begins with sample preparation to remove interfering macromolecules. For blood plasma or serum, this is typically achieved by protein precipitation using a solvent like acetonitrile (B52724) or perchloric acid, followed by centrifugation. The supernatant, containing small molecules including monosaccharides, is then collected. For complex samples, a solid-phase extraction (SPE) step may be added for further cleanup. If the goal is to measure total mannose (free and protein-bound), an acid hydrolysis step (e.g., with trifluoroacetic acid) is first performed to liberate mannose from glycoproteins.

The prepared sample extract is then reacted with phenylhydrazine under optimized conditions. The resulting mixture, containing this compound, is directly analyzed by reverse-phase HPLC with UV detection. The identity of the compound is confirmed by comparing its retention time to that of a pure this compound standard. Quantification is achieved by creating a calibration curve from standards of known concentrations and integrating the peak area of the analyte in the biological sample. This method has proven effective for determining D-mannose concentrations in studies of congenital disorders of glycosylation and in monitoring metabolic responses.

Table 3: Quantification of D-Mannose in Various Biological Matrices via Phenylhydrazone Derivatization and HPLC-UV Analysis This interactive table presents typical D-mannose concentrations found in different biological samples using this method.

| Biological Matrix | Sample Pre-treatment | Hydrolysis Step | Measured D-Mannose Concentration (µM) | Control/Reference Range (µM) |

| Human Plasma | Acetonitrile Precipitation | No (for free mannose) | 55.8 | 40 - 80 |

| Human Urine | SPE Cleanup | No (for free mannose) | 120.4 | 80 - 250 |

| Yeast Cell Lysate | Perchloric Acid Precipitation | Yes (for total mannose) | 2,150.0 | Varies by growth phase |

| Cell Culture Medium | Direct Injection | No (for free mannose) | 15.2 | Varies by formulation |

Mechanistic and Structural Investigations

Elucidation of Reaction Mechanisms Involving D-Mannose Phenylhydrazone

The first stage is the straightforward formation of the phenylhydrazone. This occurs via a nucleophilic addition of phenylhydrazine (B124118) to the aldehyde carbonyl group of the open-chain form of D-mannose, followed by the elimination of a water molecule to form the hydrazone linkage. yale.edu This initial reaction consumes one equivalent of phenylhydrazine under mild conditions. mgcub.ac.inyale.edu

The subsequent conversion of the this compound to the corresponding osazone (D-glucosazone, which is identical to that formed from D-glucose and D-fructose) is more complex and has been the subject of several mechanistic proposals. mgcub.ac.inyale.edu This part of the reaction involves the C-2 hydroxyl group and requires two additional equivalents of phenylhydrazine. yale.edu One of these phenylhydrazine molecules is reduced to aniline (B41778) and ammonia, while the C-2 alcohol of the hydrazone is oxidized to a ketone level. yale.edu The final step is the reaction of this newly formed keto group with the third equivalent of phenylhydrazine. yale.edu

Several mechanisms have been proposed to explain the oxidation-reduction steps involved in osazone formation from the initial phenylhydrazone:

Fischer Mechanism: Emil Fischer's early proposal suggested that the second equivalent of phenylhydrazine oxidizes the secondary alcohol at the C-2 position, leading to the formation of a keto-hydrazone intermediate. yale.edu This intermediate then reacts with the third equivalent of phenylhydrazine to yield the final osazone. yale.edu However, the exact manner of the oxidation step was not fully detailed. yale.edu

Weygand Mechanism: Based on isotopic labeling studies, Weygand proposed two alternative pathways. yale.edu

Mechanism A involves the phenylhydrazone breaking the N-N bond to form aniline and oxidize the alcohol simultaneously, creating an α-iminoketone intermediate which then reacts with another phenylhydrazine molecule. yale.edu

Mechanism B suggests an Amadori rearrangement. The this compound tautomerizes to an enol form, which then incorporates a second phenylhydrazine molecule. yale.edu This intermediate then eliminates aniline to form an α-iminohydrazone, which subsequently reacts with phenylhydrazine to give the osazone. yale.edu

Internal Catalysis Mechanism: More recent studies propose that the oxido-reduction step proceeds via a 1,4-hydrogen transfer through a cyclic, concerted five-membered transition state, a form of internal catalysis. sciepub.com

| Stage | Description | Reactants | Products | Key Features |

|---|---|---|---|---|

| 1. Hydrazone Formation | Nucleophilic addition of phenylhydrazine to the C-1 carbonyl of D-mannose. | D-Mannose, 1 eq. Phenylhydrazine | This compound, Water | Forms the initial Schiff base under mild conditions. mgcub.ac.inyale.edu |

| 2. Osazone Formation | Oxidation of the C-2 hydroxyl group and subsequent condensation. | This compound, 2 eq. Phenylhydrazine | D-glucosazone, Aniline, Ammonia, Water | Loss of stereochemistry at C-2. yale.edumsu.edu Several mechanisms (Fischer, Weygand) have been proposed for this complex step. yale.edu |

Conformational Analysis of this compound and Related Schiff Base Derivatives

The reaction of a monosaccharide with a nitrogenous base can result in either a cyclic glycosylamine or an acyclic open-chain Schiff base. iucr.org The specific outcome depends on various factors, including the structure of the sugar and the reacting base. iucr.orgresearchgate.net

In the case of this compound, X-ray crystallography studies have definitively shown that the compound exists in an acyclic, open-chain form in the solid state. researchgate.netresearchgate.net This finding resolved previous contradictions from chemical and spectroscopic methods. researchgate.netresearchgate.net The carbon chain in this acyclic structure is fully extended. researchgate.net The conformation observed is very similar to that of D-mannose p-bromophenylhydrazone, and they share identical hydrogen-bonding arrangements in their crystal structures. researchgate.netresearchgate.net

Interestingly, the choice between a cyclic or acyclic structure appears to be a consistent trend for many D-mannose derivatives. While reactions with several substituted phenylhydrazines (e.g., 2-fluorophenylhydrazine, 4-fluorophenylhydrazine, and 2-pyridinylhydrazine) also yield acyclic Schiff bases, reactions with substituted anilines (like p-chloroaniline and N-(3-nitrophenyl)) tend to produce cyclic β-pyranose glycosylamines. iucr.orgresearchgate.net This highlights a structural preference for D-mannose derivatives, although exceptions exist, such as the derivative with pentafluorophenylhydrazine, which crystallizes as a cyclic glycosylamine. iucr.org

| Reactant | Derivative Name | Crystalline Structure | Reference |

|---|---|---|---|

| Phenylhydrazine | This compound | Acyclic (Schiff base) | researchgate.netresearchgate.net |

| Hydroxylamine | D-Mannose oxime | Acyclic (Oxime) | researchgate.net |

| Semicarbazide | D-Mannose semicarbazone | Cyclic (Glycosylamine) | researchgate.net |

| Aniline | N-phenyl-D-mannopyranosylamine | Cyclic (Glycosylamine) | researchgate.net |

| p-Chloroaniline | N-(p-chlorophenyl)-D-mannopyranosylamine | Cyclic (Glycosylamine) | researchgate.net |

| 2-Fluorophenylhydrazine | D-Mannose 2-(2-fluorophenyl)hydrazone | Acyclic (Schiff base) | iucr.org |

| Pentafluorophenylhydrazine | 1-[2-(pentafluorophenyl)hydrazino]-1-deoxy-β-D-mannopyranose | Cyclic (Glycosylamine) | iucr.org |

Computational Chemistry Approaches to Understand Reactivity and Structure

Computational chemistry provides powerful tools for gaining a theoretical understanding of molecular structure, conformation, and reactivity, complementing experimental findings. researchgate.net For this compound and related Schiff base derivatives, various computational methods have been employed to analyze the factors governing their behavior. researchgate.netrsc.org

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and properties of carbohydrate derivatives. acs.org For D-mannose Schiff base derivatives, DFT calculations, particularly using the B3LYP functional with a 6-311++G** basis set, have been utilized to provide a theoretical foundation for experimentally validated results, such as those obtained from X-ray crystallography. researchgate.net

These computational studies can accurately predict key properties like equilibrium molecular geometry, bond angles, and torsion angles. acs.orgncsu.edu By simulating the structures and calculating their energies, DFT helps in understanding conformational preferences, such as why this compound favors an acyclic form. researchgate.netresearchgate.net Furthermore, DFT is used to calculate chemical reactivity descriptors derived from frontier molecular orbitals (HOMO and LUMO), which can explain the reactivity patterns observed in reactions like osazone formation. acs.org

Alongside DFT, other computational methods have been applied to study D-mannose derivatives. Molecular mechanics (using force fields like MM+) and semi-empirical methods (such as AM1 and PM3) offer computationally less intensive alternatives for exploring conformational landscapes. researchgate.netncsu.edu

These methods were part of a theoretical investigation into the results from crystallographic studies of D-mannose Schiff bases. researchgate.net Semi-empirical calculations, while less accurate than DFT, are effective for initial geometry optimizations and for studying large systems. ncsu.edu For instance, protocols combining manual adjustments with MM2/PM3 calculations have proven superior in predicting the equilibrium geometry of certain complex organic molecules. ncsu.edu Such computational approaches provide a valuable framework for interpreting experimental data and understanding the structural and reactive nuances of compounds like this compound. researchgate.net

| Method Type | Specific Method | Application | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | B3LYP/6-311++G** | Theoretical validation of experimental structures of D-mannose Schiff bases. | researchgate.net |

| Molecular Mechanics | MM+ | Conformational studies of D-mannose Schiff base derivatives. | researchgate.net |

| Semi-Empirical | AM1 | Conformational studies and geometry optimization. | researchgate.netncsu.edu |

| Semi-Empirical | PM3 | Conformational studies and geometry optimization. | researchgate.netncsu.edu |

Compound Index

| Compound Name |

|---|

| D-Mannose |

| This compound |

| Phenylhydrazine |

| D-glucosazone |

| D-glucose |

| D-fructose |

| Aniline |

| Ammonia |

| D-mannose p-bromophenylhydrazone |

| Glycosylamine |

| Schiff base |

| 2-Fluorophenylhydrazine |

| 4-Fluorophenylhydrazine |

| 2-Pyridinylhydrazine |

| p-Chloroaniline |

| N-(3-nitrophenyl)aniline |

| Pentafluorophenylhydrazine |

| D-Mannose oxime |

| Hydroxylamine |

| D-Mannose semicarbazone |

| Semicarbazide |

| N-phenyl-D-mannopyranosylamine |

| N-(p-chlorophenyl)-D-mannopyranosylamine |

| D-Mannose 2-(2-fluorophenyl)hydrazone |

| 1-[2-(pentafluorophenyl)hydrazino]-1-deoxy-β-D-mannopyranose |

Role in Complex Chemical Synthesis

Utilization as a Chiral Synthon for Deoxy Sugars

D-Mannose phenylhydrazone is an effective chiral synthon for the synthesis of deoxy sugars, particularly a class of compounds known as imino sugars or "aza sugars". These compounds are characterized by the replacement of the endocyclic oxygen atom with a nitrogen atom. The synthetic strategy hinges on the reduction of the aldose hydrazone. researchgate.net

This transformation provides access to an important class of chiral amino- and iminodeoxy sugars. researchgate.net These sugar mimics are of considerable interest due to their potential as enzyme inhibitors, as they can mimic the natural sugar substrates and interact with the active sites of various enzymes. researchgate.netresearchgate.net The process leverages the predefined stereochemistry of the D-mannose starting material to construct the chiral framework of the resulting deoxy sugar derivative.

Table 1: Synthesis of Imino Sugars from Aldose Hydrazones

| Starting Material | Key Transformation | Product Class | Significance |

|---|

Precursor for Carbocyclic Analogues of Monosaccharides (Carba-sugars)

In addition to aza sugars, this compound derivatives are instrumental in the synthesis of carba-sugars. These are carbocyclic analogues of monosaccharides where the ring oxygen is replaced by a methylene (B1212753) (-CH2-) group. researchgate.netresearchgate.net

The synthesis of carba-sugars is often achieved from inosose phenylhydrazones, which can be derived from monosaccharides. researchgate.netresearchgate.net These carbocyclic compounds are also known to be potent enzyme inhibitors, mimicking the structure of natural carbohydrates. researchgate.netresearchgate.net The inherent functionalities and chiral centers within the sugar hydrazone structure make them suitable building blocks for constructing the carbon skeleton of these complex target molecules. researchgate.net

Intermediate in the Synthesis of Specific Monosaccharides (e.g., O-methyl D-mannose isomers)

This compound and its derivatives play a role as intermediates in the synthesis of specific, and often rare, monosaccharides, such as O-methylated isomers of D-mannose. For instance, in the synthesis of 5-O-methyl-D-mannofuranose, a key step involves the characterization of the product via its conversion to 5-O-methyl-D-arabinohexophenylosazone, a bis-phenylhydrazine derivative. cdnsciencepub.com This demonstrates the utility of phenylhydrazone formation in tracking and confirming the structure of modified mannose isomers during a synthetic sequence. cdnsciencepub.com

Furthermore, historical chemical literature points to the use of this compound in synthetic routes to other methylated sugars, highlighting its role as a stable, crystalline intermediate that facilitates isolation and purification steps. annualreviews.org

Table 2: Research Findings on Phenylhydrazone Use in Monosaccharide Synthesis

| Precursor/Intermediate | Synthetic Target | Key Finding | Reference |

|---|---|---|---|

| D-Mannose 2,3-carbonate derivative | 5-O-methyl-D-mannofuranose | The final product was confirmed by converting it to the corresponding phenylosazone derivative. | cdnsciencepub.com |

Stereochemical Control in Derivatization for Synthetic Purposes

A critical aspect of using this compound in synthesis is the stereochemical outcome of its formation and subsequent reactions. The reaction of D-mannose with phenylhydrazine (B124118) was a foundational tool for Emil Fischer in establishing the relative configurations of sugars. unizg.hr

The formation of a phenylhydrazone occurs at the C-1 aldehyde group. mgcub.ac.in A particularly illustrative reaction in this context is the formation of a phenylosazone, which involves reacting the sugar with three equivalents of phenylhydrazine. mgcub.ac.in This process results in the formation of a bis-phenylhydrazone at carbons 1 and 2, with the crucial consequence of destroying the stereocenter at C-2. mgcub.ac.inmsu.edumsu.edu

This is powerfully demonstrated by the fact that D-mannose and D-glucose, which are epimers differing only in their stereochemistry at C-2, both yield the exact same phenylosazone. mgcub.ac.inmsu.edu This reaction effectively masks the C-2 stereochemistry, allowing chemists to perform reactions on other parts of the sugar backbone (C-3, C-4, C-5) where the configuration is identical for both sugars. mgcub.ac.in This principle allows for the controlled derivatization of the sugar, using the phenylhydrazone or osazone group to direct reactivity and protect or de-functionalize specific centers. The acyclic nature of mannose phenylhydrazone in its crystalline state further influences its reactivity in synthetic applications. researchgate.net

Emerging Research Directions

Development of Novel Phenylhydrazine-Based Derivatizing Agents

The foundational use of phenylhydrazine (B124118) for forming phenylhydrazones with simple sugars is being built upon to create new derivatizing agents with enhanced properties. wikipedia.orgresearchgate.net Research is focused on synthesizing phenylhydrazine derivatives that offer improved performance in modern analytical techniques. nih.govpreprints.org The goal is to modify the basic phenylhydrazine structure to introduce functionalities that improve ionization efficiency for mass spectrometry, increase molar absorptivity for UV-Vis detection, or introduce fluorescent tags. researchgate.netnih.gov

The development of these novel agents involves the strategic addition of different functional groups to the phenyl ring or the hydrazine (B178648) moiety. For instance, substituted phenylhydrazines are being synthesized to improve reaction kinetics and the stability of the resulting hydrazone. nih.govresearchgate.net These efforts are part of a broader trend in analytical chemistry to create tailored reagents for specific analytical challenges, such as the detection of trace-level carbohydrates in complex biological matrices. rsc.orgresearchgate.net The condensation reaction to form these derivatives is a key area of study, with researchers exploring various catalysts and reaction conditions to optimize yields. preprints.orgresearchgate.net This research has led to a variety of novel hydrazone derivatives with potential applications in medicinal chemistry and materials science. semanticscholar.orgscirp.org

Table 1: Examples of Modified Phenylhydrazine-Based Reagents and Their Advantages

| Reagent Class | Modification Example | Primary Advantage | Relevant Analytical Technique |

|---|---|---|---|

| Nitrophenylhydrazines | 2,4-Dinitrophenylhydrazine | Enhanced UV/Visible light absorption for chromophoric detection. | HPLC-UV |

| Halogenated Phenylhydrazines | 4-Bromophenylhydrazine | Provides a heavy atom tag for specific detection methods. | Mass Spectrometry |

| Fluorescent Hydrazines | Dansyl hydrazine | Introduces a fluorophore for high-sensitivity fluorescence detection. | HPLC with Fluorescence Detector |

| Charged Hydrazines | Girard's reagents (quaternary ammonium (B1175870) hydrazides) | Imparts a permanent charge for improved ionization. | Electrospray Ionization Mass Spectrometry (ESI-MS) |

Integration with Hyphenated Analytical Techniques

A significant area of advancement is the coupling of phenylhydrazine derivatization with hyphenated analytical techniques. nih.govijnrd.org This integration combines the separation power of chromatography with the detection capabilities of spectrometry, which is essential for analyzing complex mixtures. researchgate.netresearchgate.net Derivatization of carbohydrates into compounds like D-mannose phenylhydrazone enhances their suitability for these advanced analytical systems. researchgate.netnih.gov

The reaction with phenylhydrazine provides the resulting phenylhydrazone derivatives with increased sensitivity for both ultraviolet (UV) detection in high-performance liquid chromatography (HPLC) and for mass spectrometry (MS). researchgate.netnih.gov This "tagging" of otherwise difficult-to-detect native glycans makes them amenable to powerful techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and GC-MS (Gas Chromatography-Mass Spectrometry). sigmaaldrich.comnih.govnih.gov

Specifically, in LC-MS analysis, phenylhydrazine derivatization improves the ionization efficiency of carbohydrates, leading to better detection limits. nih.govshimadzu.com The resulting phenylhydrazones can be separated using reversed-phase HPLC and analyzed by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. nih.govnih.gov Tandem mass spectrometry (MS/MS) of these derivatives provides valuable structural information through characteristic fragmentation patterns, aiding in the elucidation of oligosaccharide structures. researchgate.netnih.govnih.gov This approach has proven effective for profiling N-glycans from biological samples. sigmaaldrich.comnih.gov

Table 2: Application of Hyphenated Techniques in the Analysis of Phenylhydrazone Derivatives

| Hyphenated Technique | Principle | Advantage for Phenylhydrazone Analysis |

|---|---|---|

| HPLC-UV | Separates compounds based on their interaction with a stationary phase, followed by detection using UV-Vis spectroscopy. | The phenyl group in the hydrazone acts as a chromophore, allowing for sensitive UV detection. researchgate.net |

| LC-MS / LC-MS/MS | Combines the separation of liquid chromatography with the mass analysis capabilities of mass spectrometry. | Provides molecular weight information and structural details through fragmentation analysis, with derivatization enhancing ionization. nih.govnih.govnih.gov |

| GC-MS | Separates volatile compounds in the gas phase before detection by mass spectrometry. | Requires further derivatization (e.g., silylation) to make the hydrazones volatile, but offers high-resolution separation. nih.gov |

| CE-MS | Separates ions based on their electrophoretic mobility in a capillary, coupled with mass spectrometry. | Offers high separation efficiency and is suitable for charged derivatives. nih.gov |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is increasingly being used to provide deeper insights into the properties and behavior of hydrazone derivatives. tandfonline.com Techniques such as Density Functional Theory (DFT) are employed to investigate the molecular structure, stability, and electronic properties of these compounds. tandfonline.comdergipark.org.tr These theoretical studies allow researchers to predict geometric parameters, vibrational frequencies (FT-IR), and NMR chemical shifts, which can then be compared with experimental data to confirm structural assignments. dergipark.org.trekb.egresearchgate.net

Computational models can elucidate reaction mechanisms, such as the condensation reaction between D-mannose and phenylhydrazine. acs.org Furthermore, these studies explore the charge distribution and molecular orbitals (HOMO-LUMO analysis), which are crucial for understanding the reactivity and spectroscopic behavior of the molecules. nih.govnih.gov Molecular docking and dynamics simulations are also used to investigate the interactions of hydrazone derivatives, providing insights into their potential applications. tandfonline.comnih.gov This predictive power helps in the rational design of new derivatizing agents with optimized characteristics for specific analytical applications. scirp.org

Table 3: Computational Methods in the Study of Hydrazone Derivatives

| Computational Method | Objective | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | To calculate the electronic structure and predict molecular properties. | Optimized geometry, vibrational spectra (IR), NMR shifts, electronic properties (dipole moment, polarizability). tandfonline.comtandfonline.com |

| HOMO-LUMO Analysis | To understand charge transfer interactions and molecular reactivity. | Energy gap, chemical hardness, electrophilicity, molecular stability. ekb.egnih.gov |

| Molecular Electrostatic Potential (MEP) | To visualize the charge distribution and identify reactive sites. | Regions of positive, negative, and neutral potential on the molecular surface. ekb.egnih.gov |

| Molecular Docking & Dynamics | To simulate the interaction of the molecule with other structures. | Binding affinities, interaction modes, stability of complexes. tandfonline.comnih.gov |

Q & A

Q. What interdisciplinary methodologies bridge carbohydrate chemistry and materials science using this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.